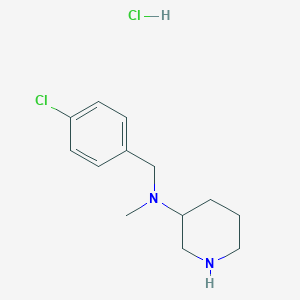

N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride

Descripción

N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride is a tertiary amine derivative featuring a piperidine ring substituted with a methyl group and a 4-chlorobenzyl moiety. Its synthesis likely involves alkylation of piperidine derivatives with 4-chlorobenzyl halides, as inferred from similar methodologies .

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2.ClH/c1-16(13-3-2-8-15-9-13)10-11-4-6-12(14)7-5-11;/h4-7,13,15H,2-3,8-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOJSMCFWKBEPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)Cl)C2CCCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261232-70-5 | |

| Record name | 3-Piperidinamine, N-[(4-chlorophenyl)methyl]-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261232-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

The synthesis of N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and N-methylpiperidine.

Reaction Conditions: The 4-chlorobenzyl chloride is reacted with N-methylpiperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.

Formation of the Amine: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine.

Purification: The final compound is purified using techniques such as recrystallization or column chromatography to obtain the pure hydrochloride salt.

Análisis De Reacciones Químicas

N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it suitable for targeting the central nervous system (CNS). Research indicates that it may modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating psychiatric disorders such as depression and schizophrenia .

Biological Studies

The compound has been studied for its potential effects on neurotransmitter systems, particularly its interactions with:

- Dopamine D2 Receptors : Suggesting potential applications in treating conditions like schizophrenia.

- Serotonin 5-HT Receptors : Implicating its role in mood regulation and cognitive functions .

Anticancer Activity

Preliminary studies indicate that N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride exhibits cytotoxic effects against certain cancer cell lines. This suggests its potential use as an anticancer agent by inducing apoptosis in malignant cells.

Antimicrobial Activity

The compound has demonstrated moderate to significant efficacy against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

These findings highlight its potential as an antimicrobial agent, outperforming some standard antibiotics in vitro.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- Neuropharmacological Effects : A study explored its impact on neurotransmitter systems, revealing that it can enhance dopamine release under specific conditions, indicating potential for treating mood disorders.

- Anticancer Studies : Laboratory experiments showed that lower doses resulted in beneficial anticancer effects while higher doses led to toxicity, emphasizing the importance of dosage in therapeutic applications.

- Antimicrobial Efficacy : In vitro tests confirmed the compound's effectiveness against bacterial strains resistant to conventional antibiotics, suggesting its utility in developing new antimicrobial therapies.

Mecanismo De Acción

The mechanism of action of N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly those involved in the modulation of dopamine and serotonin pathways. The compound may exert its effects by binding to these receptors and altering their activity, leading to changes in neurotransmitter release and signaling.

Comparación Con Compuestos Similares

Structural Analogues with Varied Aromatic Substituents

The 4-chlorobenzyl group distinguishes the target compound from analogs with substituents such as fluorine, methoxy, or unsubstituted benzyl groups. Key comparisons include:

Piperidine vs. Pyrrolidine/Pyrimidinone Derivatives

Piperidine rings (6-membered) offer greater conformational flexibility than pyrrolidine (5-membered) or pyrimidinone systems. For example:

- 6-(4-Chlorobenzyl)-2-(2-diethylamino)ethylthiopyrimidin-4(3H)-one (4a): Combines a pyrimidinone core with a 4-chlorobenzyl group and diethylaminoethyl side chain. Demonstrates antimicrobial activity against bacterial and fungal strains, attributed to the thiouracil moiety’s enzyme inhibition .

- Piperidine vs. Pyrrolidine : Piperidine’s larger ring may improve binding to enzymes or receptors requiring extended hydrophobic interactions, whereas pyrrolidine’s rigidity could limit adaptability .

Substituents on the Amine Nitrogen

Variations in the amine substituent influence pharmacokinetics and target selectivity:

- N-Ethylformamide () : The formamide group introduces hydrogen-bonding capability, which may improve solubility but reduce membrane permeability .

- Nitrothiophene Derivatives () : Compounds like N-(4-chlorobenzyl)-N-(2-fluorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine HCl exhibit activity as REV-ERBα probes, where the nitrothiophene group likely contributes to π-π stacking interactions in receptor binding .

Actividad Biológica

N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride, also known as 1-(4-Chloro-benzyl)-piperidin-3-ylamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activity. This compound is primarily studied for its interactions with neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. The following sections will detail its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

The biological activity of N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride is largely attributed to its ability to modulate neurotransmitter receptor activity. Research indicates that it interacts with various receptors, including:

- Dopamine D2 receptors : This interaction suggests potential applications in treating psychiatric disorders.

- Serotonin 5-HT receptors : Modulation of these receptors may influence mood and cognitive functions.

The specific mechanisms through which this compound exerts its effects are still under investigation, but preliminary studies indicate that it may enhance or inhibit neurotransmitter release depending on the context of receptor interaction .

Structure-Activity Relationship (SAR)

The structure of N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride plays a crucial role in its biological activity. The presence of the chlorobenzyl group is believed to enhance binding affinity to the target receptors. The following table summarizes key structural features and their corresponding biological activities:

| Structural Feature | Impact on Activity |

|---|---|

| Chlorobenzyl Group | Increases binding affinity to dopamine and serotonin receptors |

| Piperidine Ring | Provides structural stability and influences receptor interaction |

| Methyl Substitution | Enhances lipophilicity, potentially improving central nervous system penetration |

Neuroprotective Effects

A study focusing on the neuroprotective effects of similar piperidine derivatives demonstrated that compounds with structural similarities to N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride exhibited protective qualities against neuronal damage in hypoxic conditions. Specifically, compounds were shown to improve cell viability in primary cortical neurons exposed to oxygen-glucose deprivation (OGD), suggesting potential therapeutic implications for neurodegenerative diseases .

Case Studies

-

Case Study on Neurotransmitter Modulation :

A study examined the effects of N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride on neurotransmitter release in vitro. Results indicated that the compound could significantly modulate dopamine release in rat striatal slices, supporting its potential use in treating conditions like Parkinson's disease and schizophrenia. -

Clinical Implications :

In a preclinical model, compounds structurally related to N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride were tested for their ability to alleviate symptoms of anxiety and depression. The findings suggested that these compounds could serve as lead candidates for developing new antidepressant medications, given their favorable receptor binding profiles .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for the structural characterization of N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride?

- Answer : Comprehensive characterization requires multi-modal analysis:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the piperidine ring conformation, chlorobenzyl substituent position, and methyl group integration .

- Mass Spectrometry (LCMS/HRMS) : Validate molecular weight and fragmentation patterns, particularly for distinguishing protonated ions (e.g., [M+H]⁺) and chloride adducts .

- Elemental Analysis : Verify purity and stoichiometry of the hydrochloride salt via C, H, N, and Cl content .

Q. What are the key considerations for optimizing the synthesis of N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride?

- Answer :

- Reagent Selection : Use 4-chlorobenzyl bromide as an electrophile in nucleophilic substitution reactions with N-methylpiperidin-3-amine. Catalysts like K₂CO₃ in DMF improve yields by deprotonating the amine .

- Purification : Column chromatography (e.g., diethyl ether/isopropyl alcohol/hexane) resolves intermediates, while recrystallization in ethanol removes unreacted starting materials .

- Yield Optimization : Monitor reaction progression via TLC or LCMS to terminate reactions at >90% conversion .

Advanced Research Questions

Q. How can reaction intermediates and mechanisms be analyzed during the synthesis of derivatives of N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine?

- Answer :

- Intermediate Trapping : Quench reactions at timed intervals to isolate intermediates (e.g., Schiff bases or nitro-reduced species) for NMR and HRMS analysis .

- Computational Modeling : Use DFT calculations to predict energy barriers for steps like imine formation or chloride displacement, correlating with experimental kinetics .

- Isotopic Labeling : Introduce ¹³C or ²H labels at reactive sites (e.g., benzylic positions) to track bond reorganization via isotopic shifts in NMR .

Q. How can structure-activity relationships (SAR) be established for N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine derivatives in receptor binding studies?

- Answer :

- Functional Group Variation : Synthesize analogs with fluorinated benzyl groups or substituted piperidine rings to assess steric/electronic effects on affinity .

- Bioassays : Conduct competitive binding assays (e.g., radioligand displacement for histamine H₁ receptors) to quantify IC₅₀ values .

- Molecular Docking : Align derivatives with receptor crystal structures (e.g., FAK or VEGFR-3) to identify critical interactions, such as halogen bonding with the 4-chlorobenzyl group .

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

- Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability in receptor binding or cytotoxicity results .

- Batch Analysis : Compare purity (via HPLC) and salt form (hydrochloride vs. freebase) across conflicting datasets, as impurities or counterions can alter activity .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and correlate structural modifications (e.g., nitro vs. amine substituents) with potency trends .

Q. What methodologies are recommended for identifying metabolites of N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride in pharmacokinetic studies?

- Answer :

- In Vitro Incubation : Expose the compound to liver microsomes or hepatocytes, then analyze metabolites via LC-HRMS to detect oxidative (e.g., N-demethylation) or conjugative (e.g., glucuronidation) products .

- Stable Isotope Tracing : Use deuterated analogs to track metabolic pathways in vivo, identifying major routes like piperidine ring hydroxylation .

- MS/MS Fragmentation : Compare fragmentation patterns of metabolites with synthetic standards to confirm structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.